5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral agents .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, compounds that play a key role in inflammation .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells . Others have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
For instance, some thiazole derivatives have been found to have antibacterial activity, affecting both Gram-negative and Gram-positive bacteria .
Action Environment
For instance, the efficacy of some thiazole derivatives has been found to be enhanced when used in conjunction with other agents, such as cell-penetrating peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylic acid, which is then nitrated to introduce the nitro group. The next step involves the formation of the sulfonamide linkage by reacting the nitrated thiophene derivative with 4-aminobenzenesulfonamide. Finally, the thiazole ring is introduced through a cyclization reaction involving a thioamide precursor .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and sulfonamide groups and exhibit similar antibacterial activity.
Thiophene-2-carboxamides: These compounds share the thiophene ring and are studied for their potential in medicinal chemistry.
Uniqueness
5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S3/c19-13(11-5-6-12(25-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-24-14/h1-8H,(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDRYBSRDNEZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.